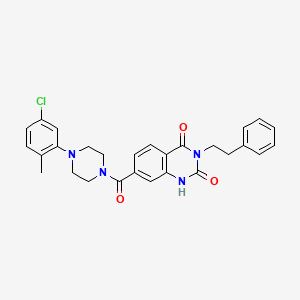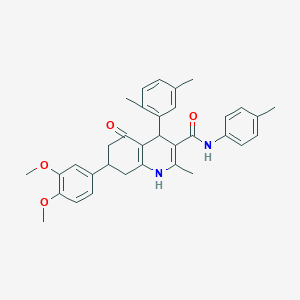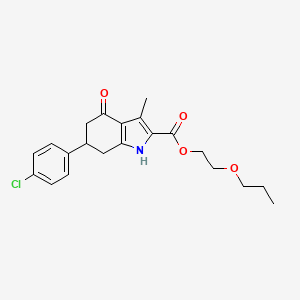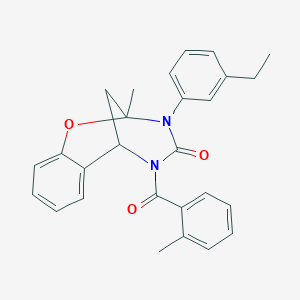![molecular formula C15H11ClN2S B11443850 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B11443850.png)
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline is an organic compound with the molecular formula C15H11ClN2S . It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoxaline core substituted with a chloro group and a sulfanyl group attached to a 4-methylphenyl ring.
Preparation Methods
The synthesis of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoxaline with 4-methylthiophenol under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group using palladium catalysts.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of optoelectronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline can be compared with other quinoxaline derivatives such as:
2-Chloro-3-(4-chlorophenyl)sulfanylquinoxaline: Similar structure but with a chloro group instead of a methyl group on the phenyl ring.
3-Chloro-2-[(4-methylphenyl)sulfanyl]aniline: Similar structure but with an aniline group instead of a quinoxaline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a sulfanyl group attached to a 4-methylphenyl ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11ClN2S |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-chloro-3-(4-methylphenyl)sulfanylquinoxaline |
InChI |
InChI=1S/C15H11ClN2S/c1-10-6-8-11(9-7-10)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3 |
InChI Key |
VMXZYMIDVGJPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylsulfanyl)-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11443769.png)
![6,6-dimethyl-9-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11443775.png)

![5,7-dimethyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11443788.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11443799.png)
![8-(2-chlorophenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443810.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11443811.png)
![5-Chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11443819.png)

![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B11443832.png)
![N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide](/img/structure/B11443833.png)
![N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11443841.png)

